![molecular formula C3H4ClN3 B1597478 3-クロロメチル-4H-[1,2,4]トリアゾール CAS No. 55928-92-2](/img/structure/B1597478.png)

3-クロロメチル-4H-[1,2,4]トリアゾール

説明

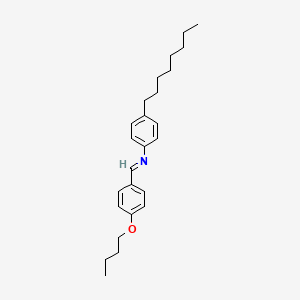

“3-Chloromethyl-4H-[1,2,4]triazole” is a chemical compound with the molecular formula C3H4ClN3 . It has a molecular weight of 117.54 g/mol . The compound belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of triazole derivatives, including “3-Chloromethyl-4H-[1,2,4]triazole”, often involves various types of reactions under mild conditions . The synthesis process can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

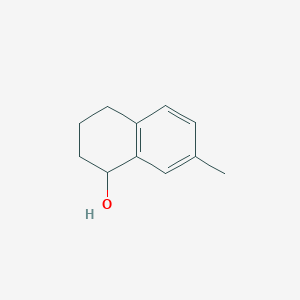

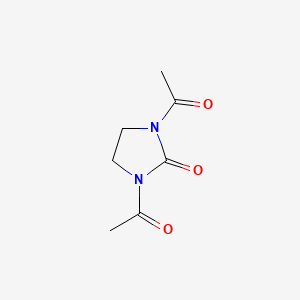

Molecular Structure Analysis

The molecular structure of “3-Chloromethyl-4H-[1,2,4]triazole” consists of a five-membered ring containing three nitrogen atoms . The compound also contains a chloromethyl group attached to the triazole ring .

Chemical Reactions Analysis

Triazoles, including “3-Chloromethyl-4H-[1,2,4]triazole”, can undergo various chemical reactions due to their structural characteristics . They can accommodate a broad range of electrophiles and nucleophiles around their core structures .

Physical and Chemical Properties Analysis

“3-Chloromethyl-4H-[1,2,4]triazole” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the sources .

科学的研究の応用

医薬品

3-クロロメチル-4H-[1,2,4]トリアゾール誘導体は、新規医薬品の開発において重要な役割を果たしています。 それらは、抗菌剤、抗ウイルス剤、抗結核剤、抗癌剤、抗てんかん剤、鎮痛剤、抗酸化剤、抗炎症剤、および抗うつ剤などの様々な治療特性を持つ化合物のビルディングブロックとして機能します 。トリアゾール化合物の汎用性により、様々な生物活性分子の合成が可能になり、より高い効力と最小限の副作用を持つ薬剤につながる可能性があります。

農薬

農薬業界では、3-クロロメチル-4H-[1,2,4]トリアゾールを含むトリアゾール化合物は、殺菌剤や殺虫剤の製造に使用されています。 腐食防止剤や金属に対する配位子としての役割を果たす能力により、農作物の保護と食料安全保障に役立ちます .

有機合成

トリアゾール環は、様々な化学反応を受ける能力があるため、有機合成において一般的なモチーフです。 幅広い置換基を収容することができ、多様な構造的特徴を持つ新規有機化合物を構築する際に不可欠な成分となっています .

高分子化学

トリアゾールは、特定の性質を持つ高分子を作成するためにモノマーまたは架橋剤として使用される高分子化学において重要な役割を果たします。 トリアゾール環は、高分子材料の熱安定性と化学安定性を向上させることができ、高性能材料に適しています .

超分子化学

超分子化学では、3-クロロメチル-4H-[1,2,4]トリアゾール誘導体を用いて、水素結合やπ-πスタッキングなどの特定の相互作用を持つ分子を設計することができます。 これらの相互作用は、分子マシンやセンサーなどの複雑な構造を構築するために不可欠です .

ケミカルバイオロジー

トリアゾール誘導体は、生物系を調べるためのケミカルバイオロジーにおいて不可欠です。 それらは、生体分子の標識に使用したり、創薬におけるファーマコフォアとして使用したりして、生物学的プロセスの理解と治療薬の開発に役立ちます .

蛍光イメージング

トリアゾール部分は、イメージングアプリケーション用の蛍光プローブに組み込むことができます。 これらのプローブは、特定の生物学的または化学的刺激に応答するように設計することができ、細胞プロセスや分子間相互作用に関する貴重な洞察を提供します .

作用機序

Target of Action

Triazole compounds are known for their ability to bind with a wide range of biomacromolecules through interactions of pi–pi bonds, h bonds, and ion-dipole bonds . This suggests that 3-Chloromethyl-4H-[1,2,4]triazole may interact with various biomolecular targets.

Mode of Action

Triazole compounds are known to interact with their targets through pi–pi bonds, h bonds, and ion-dipole bonds . These interactions can lead to changes in the target molecules, potentially affecting their function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially impact the bioavailability of 3-Chloromethyl-4H-[1,2,4]triazole.

Result of Action

Given the wide range of biological activities exhibited by triazole compounds , it is likely that 3-Chloromethyl-4H-[1,2,4]triazole could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the chemical properties of triazole compounds can be influenced by the solvent used . This suggests that the action of 3-Chloromethyl-4H-[1,2,4]triazole could potentially be influenced by environmental factors.

生化学分析

Biochemical Properties

The biochemical properties of 3-Chloromethyl-4H-[1,2,4]triazole are largely determined by its interactions with enzymes, proteins, and other biomolecules. Specific information about these interactions is currently limited .

Cellular Effects

It is likely that this compound influences cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 3-Chloromethyl-4H-[1,2,4]triazole in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is also unclear how this compound affects metabolic flux or metabolite levels .

Subcellular Localization

It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5-(chloromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAZMGQANOHRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363784 | |

| Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-92-2 | |

| Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

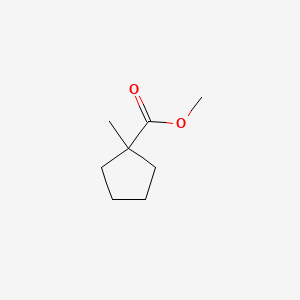

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

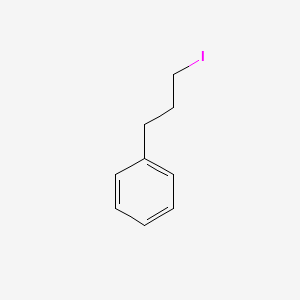

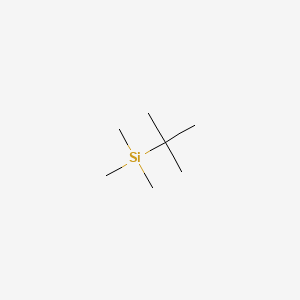

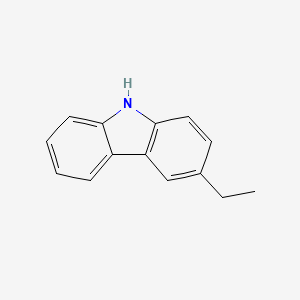

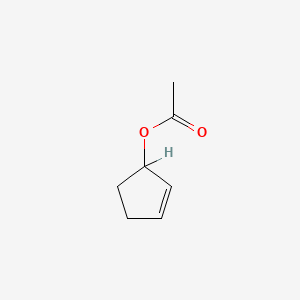

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)